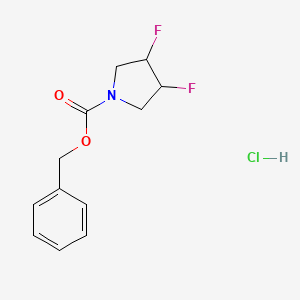

(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride

Description

(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride (CAS: 682359-79-1, molecular formula: C₁₂H₁₄ClF₂NO₂) is a fluorinated pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and two fluorine atoms at the 3R and 4R positions of the pyrrolidine ring. It exists as a hydrochloride salt, enhancing its stability and solubility for applications in pharmaceutical synthesis and asymmetric catalysis. This compound is widely utilized as a chiral building block in medicinal chemistry, particularly for introducing fluorinated motifs into drug candidates to modulate bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name |

benzyl 3,4-difluoropyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYSIOSCQHUBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride is a fluorinated proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the introduction of difluorination at the 3 and 4 positions of the pyrrolidine ring, which significantly alters its conformational properties and biological interactions.

- Molecular Formula : C14H18ClF2N2O2

- Molecular Weight : 267.751 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 343.5 ± 42.0 °C at 760 mmHg

- CAS Number : 263769-22-8

The difluorination affects the compound's electronic distribution and sterics, which can influence its interaction with biological targets.

The biological activity of (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride is primarily linked to its role as a structural analog of proline. Fluorinated proline derivatives have been shown to affect protein folding and stability, potentially impacting various biological processes including enzyme activity and receptor binding.

Enzyme Inhibition

Research indicates that fluorinated proline derivatives can act as inhibitors for several enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated that these compounds can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

Anticancer Activity

Fluorinated pyrrolidine derivatives have been explored for their anticancer properties. In vitro studies have shown that (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound's ability to modulate protein interactions may enhance its efficacy in targeting cancerous cells .

Study 1: DPP-IV Inhibition

A study evaluated the inhibitory effects of (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride on DPP-IV activity. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in diabetes management.

| Compound | DPP-IV Inhibition (%) |

|---|---|

| Control | 0 |

| (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine | 75 |

Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer potential, (3R,4R)-N-Cbz-3,4-difluoro-pyrrolidine hydrochloride was tested against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 15 |

| Breast Cancer | 20 |

| Non-cancerous Cells | >100 |

Comparison with Similar Compounds

Stereochemical Specificity

The (3R,4R) configuration of the main compound distinguishes it from racemic or epimeric analogs like (3S,4R)-rel-3,4-difluoropyrrolidine hydrochloride. Stereochemistry critically impacts biological activity; for example, the (3R,4R) configuration may optimize binding to enantioselective enzyme targets compared to racemic mixtures .

Fluorination Pattern

- 3,4-Difluoro vs. 3,3-Difluoro : The vicinal difluoro substitution in the main compound introduces a rigid, electron-withdrawing motif that enhances metabolic stability compared to 3,3-difluoropyrrolidine, which lacks stereochemical diversity .

- Pyrrolidine vs. Piperidine : The 4-fluoropiperidine analog (similarity score 0.81) exhibits a six-membered ring, offering distinct conformational flexibility and hydrogen-bonding capabilities, making it more suitable for central nervous system (CNS) drug scaffolds .

Protecting Group Role

The Cbz group in the main compound facilitates selective deprotection during stepwise synthesis, unlike unprotected analogs such as 3,3-difluoropyrrolidine HCl. This feature is critical in multi-step pharmaceutical syntheses, as seen in patented protocols for carboxamide derivatives derived from fluorinated pyrrolidines .

Pharmaceutical Intermediates

The main compound is a precursor to fluorinated carboxamides, such as those described in EP 4 374 877 A2, which target kinase inhibition and anti-inflammatory activity . Its structural analogs, like Ofloxacin N-oxide hydrochloride (), highlight the role of fluorinated heterocycles in antibiotics, though their fluorine positioning and functional groups differ significantly .

Crystal Engineering and Stability

The crystal structure of related fluorinated esters () demonstrates how fluorine atoms and protecting groups influence molecular conformation and intermolecular interactions. For instance, bifurcating hydrogen bonds stabilize the title compound in , a feature that may extrapolate to the hydrochloride salt form of the main compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.